N'-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide
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Overview
Description
N’-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and an ethanimidamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Trifluoromethoxyphenyl Sulfonyl Intermediate
Starting Material: 4-(trifluoromethoxy)aniline.
Reaction: The aniline is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, forming 4-(trifluoromethoxy)phenylsulfonyl chloride.
Conditions: This reaction is usually carried out under anhydrous conditions with a suitable solvent like dichloromethane.
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Formation of the Ethanimidamide Moiety
Starting Material: Ethyl chloroformate and hydroxylamine.
Reaction: Ethyl chloroformate is reacted with hydroxylamine to form N-hydroxyethanimidamide.
Conditions: This step typically requires a base such as triethylamine and is performed at low temperatures to control the reaction rate.
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Coupling Reaction
Reaction: The intermediate 4-(trifluoromethoxy)phenylsulfonyl chloride is then reacted with N-hydroxyethanimidamide to form the final product.
Conditions: This coupling reaction is carried out in the presence of a base like pyridine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the sulfonyl group to a sulfide or the imidamide to an amine.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Products: Substitution reactions can replace the trifluoromethoxy group or the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Scientific Research Applications
Chemistry
In chemistry, N’-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonyl and imidamide groups can interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, N’-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide is explored for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide involves its interaction with molecular targets such as enzymes. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The imidamide moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2-{[4-(methoxy)phenyl]sulfonyl}ethanimidamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N’-hydroxy-2-{[4-(trifluoromethyl)phenyl]sulfonyl}ethanimidamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
N’-hydroxy-2-{[4-(trifluoromethoxy)phenyl]sulfonyl}ethanimidamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and potentially more effective in its applications compared to similar compounds with different substituents.
Properties
IUPAC Name |
N'-hydroxy-2-[4-(trifluoromethoxy)phenyl]sulfonylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O4S/c10-9(11,12)18-6-1-3-7(4-2-6)19(16,17)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQYCIXPECWWMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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